molecular formula C10H10N4OS B2469958 (E)-(5-Oxo-1-phenylpyrazolidin-3-ylidene)thiourea CAS No. 201216-17-3

(E)-(5-Oxo-1-phenylpyrazolidin-3-ylidene)thiourea

Cat. No.: B2469958
CAS No.: 201216-17-3
M. Wt: 234.28
InChI Key: GVUHFYJGFRGZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-(5-Oxo-1-phenylpyrazolidin-3-ylidene)thiourea is a chemical compound with the molecular formula C10H10N4OS and a molecular weight of 234.28 g/mol. It is primarily used in non-human research and is not intended for therapeutic or veterinary use.

Preparation Methods

The synthesis of (E)-(5-Oxo-1-phenylpyrazolidin-3-ylidene)thiourea typically involves the reaction of 1-phenylpyrazolidin-3-one with thiourea under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(E)-(5-Oxo-1-phenylpyrazolidin-3-ylidene)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-(5-Oxo-1-phenylpyrazolidin-3-ylidene)thiourea has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-(5-Oxo-1-phenylpyrazolidin-3-ylidene)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

(E)-(5-Oxo-1-phenylpyrazolidin-3-ylidene)thiourea can be compared with other similar compounds, such as:

    1-Phenylpyrazolidin-3-one: A precursor in the synthesis of this compound.

    Thiourea: Another precursor used in the synthesis process.

    Other pyrazolidinone derivatives: Compounds with similar structures and potential biological activities.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications.

Properties

IUPAC Name

(E)-(5-oxo-1-phenylpyrazolidin-3-ylidene)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-10(16)12-8-6-9(15)14(13-8)7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUHFYJGFRGZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=S)N)NN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N\C(=S)N)/NN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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